molecular formula C18H15FN2O B4245154 N-(4-fluorobenzyl)-N'-1-naphthylurea

N-(4-fluorobenzyl)-N'-1-naphthylurea

Cat. No.: B4245154
M. Wt: 294.3 g/mol
InChI Key: QDHQOBDVRALFCT-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-N'-1-naphthylurea is a urea derivative featuring a 4-fluorobenzyl group and a 1-naphthyl substituent linked via a urea (-NHCONH-) backbone. Urea derivatives are pivotal in medicinal and agrochemical research due to their hydrogen-bonding capacity, which enhances target binding and stability.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHQOBDVRALFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-fluorobenzyl)-N'-1-naphthylurea with structurally or functionally analogous compounds, emphasizing substituents, physicochemical properties, and biological activities:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Calculated LogP Solubility (mg/mL) Key Applications/Activities
This compound 4-Fluorobenzyl, 1-naphthyl Urea ~294.3* ~4.1* Low (estimated) Potential antiviral/Enzyme inhibition (inferred)
Neburon (N-butyl-N’-(3,4-dichlorophenyl)-N-methylurea) 3,4-Dichlorophenyl, butyl Urea 275.16 3.5 0.02 (water) Herbicide (agrochemical use)
(R)-N-(4-Fluorobenzyl)-1-(1-naphthylethyl)piperidine-4-carboxamide 4-Fluorobenzyl, 1-naphthyl Carboxamide ~422.5* ~4.8* Moderate (DMSO) SARS-CoV-2 inhibitor
N-(4-Fluorobenzyl)-1-naphthalenamine 4-Fluorobenzyl, 1-naphthyl Amine 265.31 4.2 <0.1 (water) Unknown (structural analog)

*Calculated using ChemDraw/BioByte tools.

Key Observations:

Functional Group Impact: Urea vs. Electron-Withdrawing Effects: The 4-fluorobenzyl group, common across compared compounds, may confer metabolic stability, as seen in hydrolysis-resistant analogs ().

Substituent Effects :

  • 1-Naphthyl Group : Bulky aromatic substituents, as in the target compound and ’s carboxamide, enhance hydrophobic interactions with protein pockets, critical for antiviral activity .
  • Chlorinated vs. Fluorinated Groups : Neburon’s dichlorophenyl group increases lipophilicity (LogP 3.5) compared to the target compound’s fluorobenzyl-naphthyl combination (LogP ~4.1), suggesting tailored solubility for agrochemical vs. pharmaceutical use .

Biological Activity: Antiviral Potential: Modifications to fluoxetine’s backbone () and SARS-CoV-2 inhibitors () highlight that fluorobenzyl-naphthyl hybrids are promising for broad-spectrum activity. The target urea’s hydrogen-bonding capacity may further optimize binding to viral proteases or host targets. Enzyme Inhibition: Urea derivatives like neburon () inhibit plant enzymes, suggesting the target compound could be repurposed for human enzyme targets (e.g., neutrophil elastase, ).

Research Findings and Implications

  • Synthetic Feasibility : and demonstrate robust methodologies for introducing 4-fluorobenzyl and naphthyl groups, supporting scalable synthesis of the target urea.
  • Stability Considerations : Hydrolysis studies of N-(4-fluorobenzyl)formamides () suggest the urea backbone may require stabilization in acidic/basic conditions for in vivo efficacy.
  • Structure-Activity Relationship (SAR) : The 1-naphthyl group’s planar structure may improve π-π stacking in binding pockets, while the urea’s NH groups could mimic substrate interactions in enzymes like elastase () or viral proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorobenzyl)-N'-1-naphthylurea
Reactant of Route 2
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N-(4-fluorobenzyl)-N'-1-naphthylurea

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